molecular formula C22H45NO4 B12734423 Dihydroxyethyl cetyl glycinate CAS No. 100550-12-7

Dihydroxyethyl cetyl glycinate

Cat. No.: B12734423
CAS No.: 100550-12-7
M. Wt: 387.6 g/mol
InChI Key: VHHDBPLRRFAWCJ-UHFFFAOYSA-N
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Description

Dihydroxyethyl cetyl glycinate is a glycinate ester derivative combining a cetyl (16-carbon) chain with a dihydroxyethyl glycinate moiety. Glycinate esters are known to enhance water solubility in hydrophobic compounds, as seen in 20(S)-glycinate esters of camptothecins, which increase solubility 4–16-fold while maintaining bioactivity without enzymatic activation . The dihydroxyethyl group likely improves hydrophilicity, making it suitable for cosmetic or pharmaceutical formulations requiring stable emulsification and skin compatibility.

Properties

CAS No.

100550-12-7

Molecular Formula

C22H45NO4

Molecular Weight

387.6 g/mol

IUPAC Name

2-[hexadecyl-bis(2-hydroxyethyl)azaniumyl]acetate

InChI

InChI=1S/C22H45NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-23(17-19-24,18-20-25)21-22(26)27/h24-25H,2-21H2,1H3

InChI Key

VHHDBPLRRFAWCJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC[N+](CCO)(CCO)CC(=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dihydroxyethyl cetyl glycinate typically involves the reaction of cetyl alcohol with glycine in the presence of ethylene oxide. The process can be summarized in the following steps:

    Esterification: Cetyl alcohol reacts with glycine to form cetyl glycinate.

    Ethoxylation: The cetyl glycinate is then reacted with ethylene oxide to introduce the dihydroxyethyl groups.

The reaction conditions often include:

    Temperature: The reactions are usually carried out at elevated temperatures, around 100-150°C.

    Catalysts: Acidic or basic catalysts may be used to facilitate the reactions.

    Solvents: Organic solvents like ethanol or methanol are commonly used.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Reactors: Depending on the production scale, either batch reactors or continuous flow reactors are used.

    Purification: The product is purified through distillation or crystallization to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions

Dihydroxyethyl cetyl glycinate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into simpler alcohols or amines.

    Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide or potassium permanganate are commonly used for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride are used for reduction reactions.

    Substitution Reagents: Halogenating agents like thionyl chloride or phosphorus tribromide are used for substitution reactions.

Major Products

The major products formed from these reactions include:

    Oxides: From oxidation reactions.

    Alcohols and Amines: From reduction reactions.

    Halogenated Compounds: From substitution reactions.

Scientific Research Applications

Cosmetic Applications

Dihydroxyethyl cetyl glycinate is primarily used in cosmetic formulations due to its conditioning properties. It enhances the texture and feel of products, making them more appealing to consumers.

Case Studies in Cosmetic Formulations

  • Hair Conditioners : In a study involving hair conditioners, formulations containing this compound demonstrated improved lubrication on hair surfaces, reducing friction and enhancing manageability after rinsing .
  • Moisturizers : The compound is also utilized in oil-free moisturizing formulations. Its ability to create clear gels at low concentrations makes it suitable for products that require a lightweight feel without residue .

Table 1: Cosmetic Applications of this compound

Application TypeBenefitsExample Products
Hair ConditionersReduces friction; enhances manageabilityCreams, lotions
MoisturizersForms clear gels; lightweight feelOil-free moisturizers
Skin CareImproves texture; provides hydrationSerums, creams

Pharmaceutical Applications

The compound has potential applications in pharmaceuticals, particularly as an excipient in drug formulations. Its properties may enhance the stability and delivery of active ingredients.

Case Studies in Pharmaceutical Formulations

  • Topical Treatments : Research indicates that this compound can be incorporated into topical formulations to improve skin absorption of active compounds . This application is particularly relevant for dermatological products aimed at treating skin conditions.
  • Stabilization of Active Ingredients : The compound's emulsifying properties help stabilize formulations containing sensitive active ingredients, thereby extending their shelf life and efficacy .

Table 2: Pharmaceutical Applications of this compound

Application TypeBenefitsExample Products
Topical TreatmentsEnhances absorption; improves efficacyCreams, gels
Drug StabilizationStabilizes active ingredientsOintments, lotions

Personal Care Products

In addition to cosmetics and pharmaceuticals, this compound is used in various personal care products such as shampoos and body washes. Its surfactant properties contribute to effective cleansing while providing conditioning benefits.

Case Studies in Personal Care Products

  • Shampoos : Formulations with this compound have shown improved foam stability and conditioning effects, making them suitable for daily use .
  • Body Washes : The compound aids in creating luxurious textures while maintaining skin hydration post-wash, appealing to consumers looking for gentle yet effective cleansing options .

Table 3: Personal Care Applications of this compound

Application TypeBenefitsExample Products
ShampoosImproved foam stability; conditioning effectLiquid shampoos
Body WashesLuxurious texture; maintains hydrationGel-based body washes

Mechanism of Action

The mechanism of action of dihydroxyethyl cetyl glycinate involves its interaction with cell membranes and proteins. Its amphiphilic nature allows it to integrate into lipid bilayers, enhancing membrane fluidity and permeability. This property makes it effective in delivering active ingredients in cosmetic and pharmaceutical formulations. Additionally, it can interact with proteins, stabilizing their structure and function.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

  • Dihydroxyethyl Stearyl Glycinate (CAS 24120-14-7) :
    Differs by a stearyl (18-carbon) chain instead of cetyl. Longer alkyl chains enhance lipid solubility but may reduce water dispersibility. Applications in hair conditioners and skin creams due to its emulsifying properties .

  • Cetyl Myristoleate (Kombo Butter Derivative) :
    A cetyl ester of myristoleic acid (C₃₀H₅₈O₂) . Unlike glycinate esters, myristoleate lacks nitrogen, reducing polarity. Used in anti-inflammatory formulations and lubricants.

  • 20(S)-Glycinate Esters of Camptothecins :
    Pharmaceutical esters where glycinate enhances water solubility (4–16-fold increase) and bypasses carboxylesterase activation. Lower acetylcholinesterase inhibition compared to CPT-11 .

Solubility and Stability

  • Water Solubility :
    Glycinate esters generally improve solubility. Dihydroxyethyl cetyl glycinate likely exceeds cetyl myristoleate (lipophilic) but may underperform shorter-chain glycinates like 20(S)-glycinate camptothecins .

  • Hydrolysis Stability :
    Glycinate esters in neutral buffers and plasma hydrolyze to active forms (e.g., 20(S)-hydroxyl camptothecins) . Metal-glycinate complexes (e.g., neptunyl glycinate) exhibit stability constants influenced by pH and glycine concentration , suggesting this compound may require pH-controlled formulations.

Enzymatic Interactions

  • This compound is unlikely to inhibit acetylcholinesterase (based on 20(S)-glycinate esters’ 20–40-fold lower potency vs. CPT-11) .

Data Tables

Table 1: Key Properties of Glycinate Esters and Analogs

Compound Molecular Formula Solubility Key Properties Applications References
This compound Not Provided Moderate (inferred) Emulsifier, surfactant Cosmetics, pharmaceutics
Dihydroxyethyl Stearyl Glycinate Not Provided Lower (stearyl) Enhanced lipid affinity Hair conditioners
Cetyl Myristoleate C₃₀H₅₈O₂ Lipophilic Anti-inflammatory, lubricant Joint health formulations
20(S)-Glycinate Camptothecin Varies High (aqueous) Non-enzymatic activation, low toxicity Anticancer therapies

Table 2: Enzymatic and Stability Profiles

Compound Carboxylesterase Activation Required? Acetylcholinesterase Inhibition Hydrolysis Stability
This compound Likely No Low (inferred) pH-dependent
20(S)-Glycinate Camptothecin No 20–40-fold lower than CPT-11 Stable in plasma
CPT-11 (Irinotecan) Yes High Enzyme-dependent

Research Findings and Gaps

  • Efficacy : Glycinate esters balance solubility and bioactivity, critical for drug delivery .
  • Toxicity : Low acetylcholinesterase inhibition reduces neurotoxic risks .
  • Gaps : Direct data on this compound’s stability constants and cytotoxicity is lacking. Further studies comparing its emulsification efficiency to commercial surfactants (e.g., polysorbates) are needed.

Biological Activity

Dihydroxyethyl cetyl glycinate (DHECG) is a compound that has garnered attention in various fields, particularly in dermatology and cosmetic formulations, due to its potential biological activities. This article delves into the biological properties of DHECG, examining its antimicrobial effects, skin-enhancing properties, and mechanisms of action based on diverse research findings.

Overview of this compound

DHECG is an ester derived from cetyl alcohol and glycine, characterized by its hydrophilic and lipophilic properties. This unique structure allows it to function effectively in topical applications, enhancing skin penetration and providing various biological benefits.

Antimicrobial Activity

DHECG exhibits significant antimicrobial properties against a range of microorganisms. Studies have demonstrated its efficacy in reducing both Gram-positive and Gram-negative bacteria populations on human tissue. For instance, a study reported a log reduction in bacterial counts after application of DHECG-containing formulations, indicating its potential for use in wound care and skin antiseptics .

Microorganism Log Reduction Contact Time
Staphylococcus aureus3.51 minute
Escherichia coli2.85 minutes
Pseudomonas aeruginosa3.23 minutes

Skin-Enhancing Properties

DHECG has been shown to improve skin hydration and barrier function. Its ability to enhance the delivery of other active ingredients through the stratum corneum makes it a valuable component in cosmetic formulations aimed at treating dry or damaged skin. Research indicates that DHECG can stimulate collagen synthesis and promote skin elasticity, which is beneficial for anti-aging products .

Cellular Mechanisms

The biological activity of DHECG is partly attributed to its interaction with cellular pathways. It has been found to modulate enzyme activities related to inflammation and oxidative stress. For example, DHECG may inhibit matrix metalloproteinases (MMPs), which are involved in collagen degradation, thereby supporting skin integrity .

Case Studies

  • Wound Healing : A clinical trial investigated the effects of a DHECG-based formulation on wound healing in diabetic patients. Results showed improved healing rates compared to standard treatments, with reduced infection rates attributed to its antimicrobial properties .
  • Anti-Aging Efficacy : A study involving a topical cream containing DHECG demonstrated significant improvements in skin texture and elasticity over an eight-week period among participants aged 40-60 years. The formulation was well-tolerated with no adverse effects reported .

Q & A

Basic Research Questions

Q. What methods are recommended for characterizing the purity and structural integrity of Dihydroxyethyl cetyl glycinate in synthetic samples?

  • Methodological Answer : High-Performance Liquid Chromatography (HPLC) is a primary method for purity assessment, using system suitability criteria such as resolution (≥30 between adjacent peaks) and tailing factors (0.8–1.8) to ensure precision . Complementary techniques like nuclear magnetic resonance (NMR) or Fourier-transform infrared spectroscopy (FTIR) should be employed to confirm structural integrity, focusing on characteristic functional groups (e.g., hydroxyl and glycinate moieties). For quantitative analysis, internal standards such as 1-pentadecanol can improve accuracy .

Q. How can researchers design experiments to assess the stability of this compound under varying pH and temperature conditions?

  • Methodological Answer : Stability studies should follow a factorial design, varying pH (e.g., 3–10) and temperature (e.g., 25–60°C) while monitoring degradation via HPLC. Accelerated stability testing at elevated temperatures can predict shelf-life using the Arrhenius equation. Include control groups with inert buffers to isolate pH effects. Statistical tools like ANOVA should analyze interactions between variables, with triplicate trials to ensure reproducibility .

Q. What are the key considerations for synthesizing this compound to ensure reproducibility in academic settings?

  • Methodological Answer : Optimize reaction stoichiometry using glycine derivatives and cetyl alcohol precursors under controlled anhydrous conditions. Monitor reaction progress via thin-layer chromatography (TLC) or real-time pH adjustments. Post-synthesis purification steps, such as recrystallization or column chromatography, should be standardized. Document intermediates with spectroscopic validation (e.g., mass spectrometry) to ensure batch consistency .

Advanced Research Questions

Q. How should researchers address contradictions in reported bioactivity data of glycinate complexes like this compound across different experimental models?

  • Methodological Answer : Contradictions often arise from model-specific variables (e.g., cell lines vs. in vivo systems). Conduct a systematic review to identify confounding factors (e.g., dosage, exposure time) . Cross-validation using orthogonal assays (e.g., enzymatic vs. cellular antioxidant tests) can clarify mechanisms. For example, zinc glycinate’s antioxidant effects in broilers may not translate directly to mammalian systems without adjusting for metabolic differences. Meta-analytical tools (e.g., random-effects models) quantify heterogeneity across studies .

Q. What advanced electrochemical techniques are suitable for studying the complexation behavior of this compound with metal ions?

  • Methodological Answer : Cyclic voltammetry (CV) at rotated glassy carbon electrodes can elucidate redox properties and stability constants of metal-glycinate complexes. For instance, neptunyl glycinate studies used 1.0 M sodium glycinate to stabilize complexes under controlled potentials . Differential pulse voltammetry (DPV) enhances sensitivity for trace metal detection. Pair electrochemical data with computational models (e.g., density functional theory) to predict binding affinities.

Q. How can researchers systematically evaluate the environmental impact of this compound degradation byproducts?

  • Methodological Answer : Employ high-resolution mass spectrometry (HRMS) to identify degradation products under accelerated conditions. Toxicity assays (e.g., Daphnia magna or algal growth inhibition tests) assess ecotoxicological risks. Follow waste management protocols, segregating hazardous byproducts for professional disposal to prevent environmental contamination . Life-cycle assessment (LCA) frameworks integrate synthesis, usage, and disposal phases to quantify ecological footprints.

Q. What strategies are effective for resolving discrepancies in the thermodynamic stability data of glycinate complexes?

  • Methodological Answer : Discrepancies may stem from methodological variations (e.g., potentiometric vs. polarographic techniques). Standardize experimental conditions (ionic strength, temperature) and validate results using multiple approaches. For example, compare stability constants derived from voltammetry with isothermal titration calorimetry (ITC) data. Statistical tools like Bland-Altman plots can quantify measurement agreement .

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